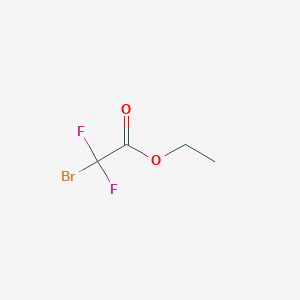

Ethyl bromodifluoroacetate

Description

The exact mass of the compound Ethyl bromodifluoroacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl bromodifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl bromodifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF2O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSJDVYTJUCXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216845 | |

| Record name | Ethyl bromodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667-27-6 | |

| Record name | Ethyl bromodifluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl bromodifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000667276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl bromodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl bromodifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL BROMODIFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QFZ6JJ5YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl Bromodifluoroacetate: Properties, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl bromodifluoroacetate has emerged as a pivotal reagent in modern organic synthesis, particularly for the introduction of the difluoromethylene (-CF2-) and difluoromethyl (-CF2H) moieties into organic molecules. These fluorine-containing groups are of significant interest in medicinal chemistry due to their ability to modulate the physicochemical and biological properties of drug candidates, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of ethyl bromodifluoroacetate, with a focus on its utility in the development of novel therapeutics. Detailed experimental protocols for key transformations and visualizations of reaction pathways are included to facilitate its practical application in the laboratory.

Chemical and Physical Properties

Ethyl bromodifluoroacetate is a colorless to slightly yellow liquid with a characteristic ester-like odor. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C4H5BrF2O2 | [1][2] |

| Molecular Weight | 202.98 g/mol | [1][2] |

| CAS Number | 667-27-6 | [1] |

| Appearance | Colorless to slightly yellow liquid | [2][3] |

| Boiling Point | 112 °C at 700 mmHg | [4][5] |

| Density | 1.583 g/mL at 25 °C | [3][4] |

| Refractive Index (nD20) | 1.387 | [4][6] |

| Solubility | Soluble in most organic solvents | [6] |

Reactivity and Synthetic Applications

Ethyl bromodifluoroacetate is a versatile building block that participates in a variety of chemical transformations, primarily serving as a source of the electrophilic "CF2COOEt" radical, the nucleophilic "CF2COOEt" anion equivalent in Reformatsky-type reactions, or as a difluorocarbene precursor.

Reformatsky and Reformatsky-Type Reactions

The classical Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester. Ethyl bromodifluoroacetate readily undergoes this reaction with aldehydes and ketones to provide 2,2-difluoro-3-hydroxy esters, which are valuable intermediates in the synthesis of fluorinated analogues of biologically active compounds.[3]

A prominent application of this methodology is in the synthesis of the anticancer drug Gemcitabine . The synthesis involves the coupling of (R)-2,3-O-isopropylideneglyceraldehyde with ethyl bromodifluoroacetate under Reformatsky conditions to construct the key carbon skeleton of the difluorinated sugar moiety.

Radical Reactions

Ethyl bromodifluoroacetate is an excellent precursor for the generation of the ethoxycarbonyldifluoromethyl radical (•CF2COOEt) under various conditions, including copper catalysis and visible-light photoredox catalysis. This radical can then participate in a range of addition and cross-coupling reactions.

In the presence of copper powder or copper salts, ethyl bromodifluoroacetate can undergo single-electron transfer to generate a copper enolate or a radical species. These intermediates can then react with a variety of substrates.

-

Cross-Coupling Reactions: With vinyl or aryl iodides, cross-coupling products are formed.

-

Michael Additions: With Michael acceptors, 1,4-addition products are obtained.

-

Radical Additions: With unactivated olefins, radical addition products are generated.

Photoredox catalysis using visible light has emerged as a powerful and environmentally benign method for generating radicals under mild conditions. Ethyl bromodifluoroacetate can be effectively reduced by an excited-state photocatalyst to generate the •CF2COOEt radical, which can then engage in various transformations, such as the aryldifluoroacetylation of alkynes to synthesize 3-difluoroacetylated coumarins.

Nucleophilic Substitution and Difluoromethylation

Ethyl bromodifluoroacetate can also serve as a precursor to difluorocarbene (:CF2) or as a direct difluoromethylating agent after in situ hydrolysis and decarboxylation. This reactivity is particularly useful for the difluoromethylation of heteroatoms.

A facile method for the O- and S-difluoromethylation of phenols and thiols has been developed using ethyl bromodifluoroacetate in the presence of a base like potassium carbonate. This reaction proceeds via a nucleophilic substitution pathway.

Experimental Protocols

General Procedure for the Reformatsky Reaction

Reaction: Synthesis of ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate.

Materials:

-

Zinc dust, activated

-

Iodine (catalytic amount)

-

Ethyl bromodifluoroacetate

-

Benzaldehyde

-

Anhydrous toluene

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

A flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar is charged with activated zinc dust (1.2 eq) and a crystal of iodine.

-

The flask is heated gently under a nitrogen atmosphere until the iodine color disappears.

-

The flask is cooled to room temperature, and anhydrous toluene is added.

-

A solution of ethyl bromodifluoroacetate (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous toluene is added dropwise to the stirred suspension of zinc.

-

The reaction mixture is heated to the desired temperature (e.g., 60-80 °C) and monitored by TLC.

-

Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the desired β-hydroxy ester.

General Procedure for Copper-Catalyzed Michael Addition

Reaction: 1,4-Addition of ethyl bromodifluoroacetate to an α,β-unsaturated carbonyl compound.

Materials:

-

Copper powder

-

Ethyl bromodifluoroacetate

-

α,β-Unsaturated carbonyl compound (e.g., methyl vinyl ketone)

-

Anhydrous DMSO

-

Diethyl ether

-

Saturated aqueous ammonium chloride

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of copper powder (2.0 eq) in anhydrous DMSO under a nitrogen atmosphere is added the α,β-unsaturated carbonyl compound (1.0 eq).

-

Ethyl bromodifluoroacetate (1.5 eq) is then added dropwise at room temperature.

-

The reaction mixture is heated (e.g., to 80 °C) and stirred for several hours, with progress monitored by GC-MS or TLC.

-

After cooling to room temperature, the mixture is poured into water and extracted with diethyl ether.

-

The combined organic extracts are washed with saturated aqueous ammonium chloride and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The residue is purified by flash column chromatography to yield the 1,4-addition product.

Role in Drug Discovery and Bioactive Molecule Synthesis

The introduction of difluoromethyl and related groups can significantly impact the biological activity of a molecule. The -CF2H group is often considered a lipophilic bioisostere of a hydroxyl group or a thiol group, while the -CF2- moiety can serve as a bioisostere for an ether oxygen or a ketone. These substitutions can lead to improved metabolic stability by blocking sites of oxidative metabolism and can also alter the conformation and electronic properties of a molecule, potentially enhancing its binding to a biological target.

Gemcitabine: An Anticancer Agent

As previously mentioned, ethyl bromodifluoroacetate is a key building block in the synthesis of gemcitabine, a nucleoside analog used in the treatment of various cancers, including pancreatic, breast, ovarian, and non-small cell lung cancer. Gemcitabine functions as an antimetabolite. After being converted intracellularly to its active di- and triphosphate forms, it inhibits DNA synthesis by competing with deoxycytidine triphosphate for incorporation into DNA and by inhibiting ribonucleotide reductase. This ultimately leads to apoptosis (programmed cell death) in rapidly dividing cancer cells. The presence of the two fluorine atoms at the 2'-position of the ribose sugar is crucial for its mechanism of action.

Synthesis of Bioactive Heterocycles

Ethyl bromodifluoroacetate is also employed in the synthesis of various fluorinated heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals. For instance, it has been used for the N-difluoromethylation of pyridines and the synthesis of difluoromethyl-substituted quinazolines.[1] These heterocyclic cores are present in drugs targeting a wide range of biological pathways, including kinase signaling, ion channel function, and receptor modulation. The introduction of a difluoromethyl group can enhance the drug-like properties of these heterocyclic compounds.

Conclusion

Ethyl bromodifluoroacetate is a highly valuable and versatile reagent for the introduction of fluorine into organic molecules. Its rich reactivity, encompassing Reformatsky-type reactions, radical additions, and nucleophilic substitutions, provides synthetic chemists with a powerful tool for accessing a wide array of difluorinated compounds. The applications of this reagent in the synthesis of complex molecules, most notably the anticancer drug gemcitabine, underscore its importance in medicinal chemistry and drug discovery. As the demand for novel fluorinated pharmaceuticals continues to grow, the utility of ethyl bromodifluoroacetate in both academic and industrial research is set to expand further.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Cu-Catalyzed Carbocyclization for General Synthesis of N-Containing Heterocyclics Enabled by BrCF2COOEt as a C1 Source [organic-chemistry.org]

- 5. Three-component copper-catalyzed difluoroalkylamidation of alkynes: an efficient approach to difluoroalkylated enamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Ethyl bromodifluoroacetate 98 667-27-6 [sigmaaldrich.com]

Ethyl Bromodifluoroacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ethyl bromodifluoroacetate, a key reagent in synthetic organic chemistry, particularly for the introduction of the difluoromethyl moiety. This document consolidates its chemical identity, physical properties, and key applications, including a detailed experimental protocol for its use in the Reformatsky reaction.

Chemical Identity and Physical Properties

Ethyl bromodifluoroacetate, a colorless to light yellow liquid, is a valuable building block in the synthesis of fluorinated organic compounds.[1][2] Its unique properties make it an important tool for modifying molecules to enhance their biological activity and stability.[3]

CAS Number: 667-27-6[1][3][4][5][6]

Synonyms: 2-Bromo-2,2-difluoroacetic acid ethyl ester, Bromodifluoroacetic acid ethyl ester, Ethyl 2-bromo-2,2-difluoroacetate[3][4]

The physical and chemical properties of ethyl bromodifluoroacetate are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₄H₅BrF₂O₂ | [3][5] |

| Molecular Weight | 202.98 g/mol | [3][5][6] |

| Density | 1.583 g/mL at 25 °C | [1][2][6] |

| Boiling Point | 112 °C at 700 mmHg | [1][6] |

| Refractive Index | n20/D 1.387 | [1][6] |

| Appearance | Colorless to light yellow clear liquid | [1][3] |

| Purity | Typically >96-98% (GC) | [3] |

| Solubility | Soluble in most organic solvents | [1] |

Key Applications in Organic Synthesis

Ethyl bromodifluoroacetate is a versatile reagent primarily utilized for the introduction of the difluoromethyl group into organic molecules.[1][2] This functional group is of significant interest in medicinal chemistry and materials science due to its ability to modulate the electronic and lipophilic properties of a compound, often leading to enhanced metabolic stability and binding affinity.

One of the most prominent applications of ethyl bromodifluoroacetate is in the Reformatsky reaction .[1][2] This reaction involves the treatment of an aldehyde or ketone with ethyl bromodifluoroacetate in the presence of a metal, typically zinc, to form β-hydroxy esters. This process is a reliable method for creating carbon-carbon bonds and introducing the difluoro-α-hydroxy ester moiety.

Furthermore, it serves as a precursor in various coupling reactions. For instance, it can be used in palladium-catalyzed cross-coupling reactions with aryl boronic acids for the synthesis of difluoroalkylated aromatic compounds.[1] It is also employed in copper-catalyzed regioselective bromodifluoroacetylation of alkenes.[1]

Experimental Protocols

Synthesis of Ethyl Bromodifluoroacetate

A documented method for the synthesis of ethyl bromodifluoroacetate involves the reaction of ethyl fluorosulfonoxydifluoroacetate with sodium bromide (NaBr) in sulfolane.[2]

-

Reactants: Ethyl fluorosulfonoxydifluoroacetate, Sodium Bromide (NaBr)

-

Solvent: Sulfolane

-

Reaction Conditions: The reaction mixture is heated at 100 °C for 12 hours.

-

Yield: This method has been reported to yield 31% of the desired product.[2]

The Reformatsky Reaction using Ethyl Bromodifluoroacetate

The following is a general protocol for the Reformatsky reaction with an aldehyde or ketone.

-

Materials:

-

Aldehyde or ketone

-

Ethyl bromodifluoroacetate

-

Activated zinc (dust or turnings)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, add the activated zinc.

-

Add a solution of the aldehyde or ketone and ethyl bromodifluoroacetate in the anhydrous solvent to the zinc suspension. The addition is typically done dropwise to control the reaction rate.

-

The reaction mixture is stirred, and the temperature may be controlled depending on the reactivity of the substrates. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of an acidic aqueous solution (e.g., saturated ammonium chloride or dilute hydrochloric acid).

-

The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography to yield the desired 2,2-difluoro-3-hydroxy ester.[2]

-

Visualizing the Reformatsky Reaction

The following diagram illustrates the general workflow of the Reformatsky reaction using ethyl bromodifluoroacetate.

Caption: Workflow of the Reformatsky reaction.

References

- 1. Ethyl bromodifluoroacetate | 667-27-6 [chemicalbook.com]

- 2. Ethyl bromodifluoroacetate - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 二氟溴乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Ethyl bromodifluoroacetate | C4H5BrF2O2 | CID 69585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl bromodifluoroacetate 98 667-27-6 [sigmaaldrich.com]

Ethyl Bromodifluoroacetate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl bromodifluoroacetate. The information is intended to ensure the chemical's integrity and promote safe handling practices in a laboratory and drug development setting.

Chemical Profile

Ethyl bromodifluoroacetate is a valuable reagent in organic synthesis, particularly for the introduction of the difluoromethyl group. Its stability is a critical factor in its successful application and in ensuring the reproducibility of experimental results.

| Property | Value |

| Chemical Name | Ethyl bromodifluoroacetate |

| CAS Number | 667-27-6 |

| Molecular Formula | C4H5BrF2O2 |

| Molecular Weight | 202.98 g/mol |

| Appearance | Clear, colorless to light yellow liquid |

| Boiling Point | 112 °C at 700 mmHg[1][2] |

| Density | 1.583 g/mL at 25 °C[1][2] |

Stability Profile

Ethyl bromodifluoroacetate is generally stable under recommended storage conditions.[3][4] However, it is susceptible to degradation under certain circumstances, primarily due to its moisture sensitivity and reactivity with incompatible substances.

General Stability

Under normal, controlled laboratory conditions, ethyl bromodifluoroacetate is considered a stable compound.[3][4] It is crucial to adhere to the storage guidelines to prevent degradation.

Sensitivity to Moisture

The compound is noted to be moisture-sensitive.[5] Exposure to humidity can lead to hydrolysis, which would compromise the purity and reactivity of the reagent. Therefore, storage under an inert and dry atmosphere is essential.[5]

Incompatible Materials

Contact with certain classes of chemicals can lead to vigorous reactions and decomposition of ethyl bromodifluoroacetate. It is imperative to store it away from the following:

Hazardous Decomposition Products

In the event of decomposition, which can be induced by high temperatures (e.g., in a fire) or reaction with incompatible materials, hazardous substances may be released. These include:

Recommended Storage Conditions

To maintain the quality and ensure the safety of ethyl bromodifluoroacetate, the following storage conditions are recommended based on information from safety data sheets:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[3][6] | To minimize the rate of potential decomposition reactions. |

| Atmosphere | Keep under an inert atmosphere (e.g., nitrogen or argon).[5] | To prevent hydrolysis due to moisture sensitivity. |

| Container | Keep container tightly closed.[3][6] | To prevent exposure to moisture and atmospheric contaminants. |

| Ventilation | Store in a well-ventilated place.[3][6] | To safely dissipate any potential vapors. |

| Ignition Sources | Keep away from heat, sparks, and open flames.[3][4][6] | The compound is flammable. |

Experimental Protocols: General Guidance for Stability Assessment

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, process impurities, or other potential components in the sample.

General Workflow for Developing a Stability-Indicating HPLC Method

References

- 1. Ethyl bromodifluoroacetate | 667-27-6 [chemicalbook.com]

- 2. CN106397186A - Preparation method of ethyl bromodifluoroacetate - Google Patents [patents.google.com]

- 3. Ethyl bromodifluoroacetate - Enamine [enamine.net]

- 4. synquestlabs.com [synquestlabs.com]

- 5. ブロモジフルオロ酢酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

Ethyl Bromodifluoroacetate: A Comprehensive Technical Guide to a Versatile CF₂ Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl bromodifluoroacetate (BrCF₂COOEt) is a halogenated ester that has emerged as an indispensable reagent in modern organic synthesis.[1][2] Its structure, featuring a reactive bromine atom and two fluorine atoms adjacent to an ester functional group, makes it a powerful and versatile building block for the introduction of the difluoromethylene (-CF₂-) moiety into organic molecules.[1] This capability is of paramount importance in medicinal chemistry and agrochemical research, where the incorporation of fluorine can dramatically alter a molecule's biological properties.[3][4]

The difluoromethylene group is considered a bioisostere of ether, ketone, or hydroxyl functionalities, meaning it can replace these groups without significantly changing the molecule's shape, yet profoundly impacting its metabolic stability, lipophilicity, and binding affinity.[5][6] Ethyl bromodifluoroacetate serves as a key intermediate in the synthesis of numerous pharmaceuticals, including the anti-tumor drug gemcitabine, highlighting its significance in drug development.[5][7][8] This guide provides an in-depth overview of its properties, synthesis, and diverse applications, complete with experimental protocols and mechanistic diagrams.

Physicochemical and Spectroscopic Properties

Ethyl bromodifluoroacetate is a colorless to slightly yellow liquid soluble in most organic solvents.[1][2][8] Its key physical, chemical, and spectroscopic identifiers are summarized below.

Table 1: Physicochemical Properties of Ethyl Bromodifluoroacetate

| Property | Value | Reference |

| CAS Number | 667-27-6 | [1][9] |

| Molecular Formula | C₄H₅BrF₂O₂ | [9] |

| Molecular Weight | 202.98 g/mol | [9] |

| Appearance | Clear colorless to slightly yellow liquid | [1][8] |

| Density | 1.583 g/mL at 25 °C | [1][2][8] |

| Boiling Point | 112 °C / 700 mmHg; 82 °C / 33 torr | [1][2] |

| Refractive Index (n²⁰/D) | 1.387 | [2][8] |

| IUPAC Name | ethyl 2-bromo-2,2-difluoroacetate | [9] |

Table 2: Spectroscopic Data of Ethyl Bromodifluoroacetate

| Spectrum Type | Key Features | Reference |

| ¹H NMR | Spectra available in public databases. | [9][10] |

| ¹³C NMR | Spectra available in public databases. | [10] |

| Mass Spectrometry | Electron ionization mass spectra are available. | [9][11] |

| IR Spectroscopy | FTIR spectra available in public databases. | [9] |

Synthesis of Ethyl Bromodifluoroacetate

Several synthetic routes to ethyl bromodifluoroacetate have been reported, starting from various readily available materials.

Caption: Key synthetic pathways to ethyl bromodifluoroacetate.

Experimental Protocol: Synthesis from Difluorobromoacetonitrile

This two-step procedure provides a reliable method for preparing ethyl bromodifluoroacetate.[7]

Step 1: Preparation of Difluorobromoacetonitrile

-

To a 500 mL mixture of N,N-dimethylformamide (DMF) and ethylene glycol dimethyl ether (DME) (1:1 v/v), add 90 g of cuprous cyanide powder and 1 g of dicyclohexyl-18-crown-6 catalyst.

-

Slowly add a molar equivalent of difluorodibromomethane dissolved in the DMF/DME mixture.

-

Maintain the reaction at 20°C for 30 minutes, monitoring by GC until the conversion rate reaches approximately 80%.

-

Slowly raise the temperature to 50°C to evaporate the difluorobromoacetonitrile product, which is collected at a temperature below 0°C.

Step 2: Preparation of Ethyl Bromodifluoroacetate

-

Dissolve 78 g (0.5 mol) of difluorobromoacetonitrile in 400 mL of 95% ethanol solution.

-

Add 10 mL of 50% sulfuric acid solution.

-

Heat the mixture to 30°C and stir for 10 hours.

-

Slowly heat to reflux and maintain for 5 hours.

-

Isolate the product by fractional distillation to obtain ethyl bromodifluoroacetate.[7]

Core Applications as a CF₂ Building Block

Ethyl bromodifluoroacetate is a cornerstone reagent for introducing the -CF₂COOEt group, which can be further manipulated. Its utility is demonstrated across several key reaction classes.

Reformatsky-Type Reactions

The classical Reformatsky reaction involves the reaction of ethyl bromodifluoroacetate with carbonyl compounds (aldehydes or ketones) in the presence of activated zinc powder to yield β-hydroxy-α,α-difluoro esters.[1][12] This reaction is a fundamental method for C-C bond formation and CF₂ group introduction.[12]

References

- 1. Ethyl bromodifluoroacetate - Wikipedia [en.wikipedia.org]

- 2. Ethyl bromodifluoroacetate | 667-27-6 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. Ethyl Bromodifluoroacetate [jyfhxchem.com]

- 9. Ethyl bromodifluoroacetate | C4H5BrF2O2 | CID 69585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl bromodifluoroacetate(667-27-6) 1H NMR spectrum [chemicalbook.com]

- 11. Ethyl bromodifluoroacetate [webbook.nist.gov]

- 12. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide on the Solubility of Ethyl Bromodifluoroacetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl bromodifluoroacetate, a key reagent in the synthesis of fluorinated organic compounds, particularly within the pharmaceutical and agrochemical industries. Understanding its solubility is crucial for reaction optimization, purification processes, and formulation development.

Core Concepts

Ethyl bromodifluoroacetate is a liquid at standard temperature and pressure. Therefore, its solubility in other liquids is often described in terms of miscibility. Miscibility refers to the ability of two liquids to mix in all proportions, forming a single homogeneous phase. For practical purposes in a laboratory setting, if a liquid solute dissolves completely in a liquid solvent, it is considered miscible.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of ethyl bromodifluoroacetate in a variety of common organic solvents, categorized by their polarity.

| Solvent Category | Common Solvents | Expected Solubility/Miscibility |

| Polar Aprotic | Acetone | Miscible |

| Acetonitrile | Miscible | |

| Dimethylformamide (DMF) | Miscible | |

| Dimethyl Sulfoxide (DMSO) | Miscible | |

| Ethyl Acetate | Miscible | |

| Tetrahydrofuran (THF) | Miscible | |

| Polar Protic | Ethanol | Miscible |

| Methanol | Miscible | |

| Isopropanol | Miscible | |

| Non-Polar | Dichloromethane (DCM) | Miscible |

| Chloroform | Miscible | |

| Toluene | Miscible | |

| Hexanes | Miscible | |

| Diethyl Ether | Miscible | |

| Aqueous | Water | Insoluble |

Experimental Protocols

Determining Miscibility of Ethyl Bromodifluoroacetate in an Organic Solvent

This protocol describes a standard laboratory method for visually determining the miscibility of ethyl bromodifluoroacetate with a given organic solvent at room temperature.

Materials:

-

Ethyl bromodifluoroacetate

-

Test solvent (e.g., acetone, ethanol, dichloromethane, etc.)

-

Small, clean, and dry test tubes

-

Graduated pipettes or micropipettes

-

Vortex mixer (optional)

Procedure:

-

Add 1 mL of the selected organic solvent to a clean, dry test tube.

-

Using a separate clean pipette, add 1 mL of ethyl bromodifluoroacetate to the same test tube.

-

Stopper the test tube and gently agitate the mixture by inverting the tube several times, or by using a vortex mixer for a few seconds.

-

Allow the mixture to stand for a few minutes and observe.

-

Observation:

-

Miscible: If the resulting mixture is a single, clear, homogeneous phase with no visible layers or cloudiness, the two liquids are considered miscible.

-

Immiscible: If two distinct layers form, the liquids are immiscible.

-

Partially Miscible: If the mixture appears cloudy or forms an emulsion that does not separate into distinct layers, it may indicate partial miscibility.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for ethyl bromodifluoroacetate and the chosen solvent before commencing work.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of ethyl bromodifluoroacetate in a given solvent.

Caption: Workflow for Determining Miscibility.

Significance in Research and Drug Development

The high solubility of ethyl bromodifluoroacetate in a wide array of organic solvents is a significant advantage in its application as a synthetic reagent. This property allows for:

-

Versatile Reaction Conditions: It can be used in various solvent systems, enabling chemists to choose the most appropriate solvent for a specific reaction based on factors like reactant solubility, reaction temperature, and desired reaction kinetics.

-

Homogeneous Reactions: Its miscibility ensures that reactions can be carried out in a single phase, which often leads to faster reaction rates and higher yields compared to heterogeneous reaction conditions.

-

Simplified Work-up and Purification: The choice of solvent can be tailored to facilitate product isolation and purification, for example, by using a solvent from which the product can be easily precipitated or extracted.

In the context of drug development, the difluoromethyl group (-CF2H) is a valuable bioisostere for a hydroxyl or thiol group, and its introduction into a drug candidate can enhance metabolic stability and binding affinity. Ethyl bromodifluoroacetate is a key building block for introducing this moiety. Its solubility characteristics are therefore of paramount importance for the efficient and scalable synthesis of these modified active pharmaceutical ingredients (APIs).

References

Methodological & Application

Protocol for Copper-Catalyzed Difluoromethylation using Ethyl Bromodifluoroacetate

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the copper-catalyzed difluoromethylation of various organic substrates using ethyl bromodifluoroacetate. This method offers a valuable tool for the introduction of the difluoromethyl group, a key moiety in medicinal chemistry and materials science due to its unique electronic properties and ability to act as a lipophilic hydrogen bond donor.

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a widely employed strategy in drug discovery and materials science to modulate their physicochemical and biological properties. The difluoromethyl group (CF2H) is of particular interest. Copper-catalyzed cross-coupling reactions have emerged as a powerful and versatile method for C-C bond formation. The use of ethyl bromodifluoroacetate as a readily available and inexpensive source of the difluoromethylating agent, ·CF2CO2Et, has gained significant traction.[1][2] This protocol outlines a general procedure for the copper-catalyzed difluoromethylation of heteroaromatics, specifically focusing on 8-aminoquinoline amides and quinoxalinones, as well as related difluoroalkylation reactions of other substrates.

Reaction Principle

The copper-catalyzed difluoromethylation with ethyl bromodifluoroacetate generally proceeds via a radical mechanism. A copper(I) species is proposed to react with ethyl bromodifluoroacetate through a single-electron transfer (SET) to generate a ·CF2CO2Et radical.[1][3] This radical then adds to the substrate, followed by subsequent steps to yield the difluoromethylated product and regenerate the active copper catalyst. The specific mechanism and reaction outcome can be influenced by the choice of copper catalyst (Cu(I) vs. Cu(II)), additives, and substrates.[1][4] For instance, in the functionalization of 8-aminoquinoline amides, a cuprous catalyst in combination with a silver additive leads to difluoromethylation, while a cupric catalyst with an alkaline additive results in bromination.[1][4]

Experimental Protocols

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

-

Reagents and solvents should be of high purity and dried according to standard procedures.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Product purification is typically achieved by column chromatography on silica gel.

Protocol for C5-Difluoromethylation of 8-Aminoquinoline Amides

This protocol is adapted from the work of Li, et al.[1]

Table 1: Optimized Reaction Conditions for C5-Difluoromethylation of N-(Quinolin-8-yl)benzamide

| Entry | Catalyst (mol%) | Additive (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CuBr (20) | AgOAc (2.0) | DMSO | 100 | 12 | 85 |

| 2 | CuCl (20) | AgOAc (2.0) | DMSO | 100 | 12 | 78 |

| 3 | CuI (20) | AgOAc (2.0) | DMSO | 100 | 12 | 82 |

| 4 | CuBr (20) | Ag₂CO₃ (2.0) | DMSO | 100 | 12 | 75 |

| 5 | CuBr (20) | AgOAc (2.0) | DMF | 100 | 12 | 65 |

| 6 | CuBr (20) | AgOAc (2.0) | MeCN | 100 | 12 | 42 |

Procedure:

-

To a dried reaction tube, add N-(quinolin-8-yl)benzamide (0.2 mmol, 1.0 equiv.), CuBr (0.04 mmol, 20 mol%), and AgOAc (0.4 mmol, 2.0 equiv.).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen).

-

Add anhydrous DMSO (1.0 mL) and ethyl bromodifluoroacetate (0.8 mmol, 4.0 equiv.) via syringe.

-

Seal the tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 12 hours.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired product.

Protocol for C3-Difluoroacetylation of Quinoxalinones

This protocol is based on the work of Zhang's group.[3][5]

Table 2: Optimized Reaction Conditions for C3-Difluoroacetylation of Quinoxalin-2(1H)-one

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CuI (10) | K₂CO₃ (2.0) | DMF | 80 | 12 | 88 |

| 2 | CuBr (10) | K₂CO₃ (2.0) | DMF | 80 | 12 | 82 |

| 3 | CuCl (10) | K₂CO₃ (2.0) | DMF | 80 | 12 | 75 |

| 4 | CuI (10) | Cs₂CO₃ (2.0) | DMF | 80 | 12 | 85 |

| 5 | CuI (10) | K₂CO₃ (2.0) | DMSO | 80 | 12 | 76 |

Procedure:

-

To a dried reaction tube, add the quinoxalin-2(1H)-one substrate (0.2 mmol, 1.0 equiv.), CuI (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv.).

-

Evacuate and backfill the tube with an inert atmosphere.

-

Add anhydrous DMF (1.0 mL) and ethyl bromodifluoroacetate (0.4 mmol, 2.0 equiv.) via syringe.

-

Seal the tube and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture for 12 hours.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: General experimental workflow for copper-catalyzed difluoromethylation.

Caption: Simplified proposed radical mechanism for copper-catalyzed difluoromethylation.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | Inactive catalyst, wet solvent/reagents, improper temp. | Use fresh catalyst, ensure anhydrous conditions, verify reaction temperature. |

| Formation of byproducts | Incorrect catalyst/additive combination, side reactions | Screen different catalysts and additives (see Table 1 & 2), adjust stoichiometry of reagents. For quinolines, using Cu(II) may favor bromination.[1] |

| Difficulty in purification | Co-elution of starting material or byproducts | Optimize chromatography conditions (e.g., solvent gradient, different stationary phase). |

Safety Precautions

-

Ethyl bromodifluoroacetate is a lachrymator and should be handled in a well-ventilated fume hood.

-

Copper salts can be toxic; avoid inhalation and skin contact.

-

Organic solvents are flammable and should be handled with care.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

These protocols and notes provide a starting point for researchers interested in employing copper-catalyzed difluoromethylation reactions. Optimization of the reaction conditions may be necessary for different substrates.

References

- 1. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Ethyl bromodifluoroacetate in Reformatsky reaction with aldehydes and ketones

Introduction

The Reformatsky reaction is a powerful tool in organic synthesis for the formation of β-hydroxy esters. The use of ethyl bromodifluoroacetate as a reagent in this reaction provides a direct and efficient method for the introduction of a difluoromethyl group, a motif of significant interest in medicinal chemistry due to its ability to modulate the physicochemical and biological properties of molecules. This document provides detailed application notes and protocols for the Reformatsky reaction of ethyl bromodifluoroacetate with a variety of aldehydes and ketones.

Key Advantages of Using Ethyl Bromodifluoroacetate:

-

Direct Difluoromethylation: Enables the direct incorporation of the synthetically valuable CF2COOEt group.

-

Access to Novel Fluorinated Building Blocks: Synthesizes β-hydroxy-α,α-difluoroesters, which are precursors to a range of fluorinated compounds.

-

Versatility: The reaction can be adapted for use with a wide range of aldehyde and ketone substrates.

-

Catalytic Improvements: Modern variations of the reaction, such as those employing rhodium catalysts, offer milder reaction conditions and improved yields, particularly for less reactive ketone substrates.

Reaction Variants

While the classic Reformatsky reaction utilizes activated zinc powder, several improved methods have been developed to overcome its limitations, such as harsh reaction conditions and low yields with ketones.

-

Traditional Zinc-Mediated Reaction: This is the original method, often requiring activation of the zinc and elevated temperatures.

-

Rhodium-Catalyzed Reaction: The use of a rhodium catalyst, such as Wilkinson's catalyst (RhCl(PPh3)3), in conjunction with diethylzinc (Et2Zn) allows the reaction to proceed at lower temperatures with higher efficiency.

-

Cerium(III) Chloride-Promoted Reaction: The addition of catalytic amounts of CeCl3 can improve yields and simplify the reaction procedure.

-

Asymmetric Reformatsky Reaction: Enantioselective versions of the reaction have been developed using chiral ligands to control the stereochemistry of the newly formed chiral center.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Reformatsky Reaction of Ethyl Bromodifluoroacetate with Aldehydes and Ketones

This protocol is adapted from a literature procedure and is particularly effective for ketones, which are often poor substrates in the traditional Reformatsky reaction.

Materials:

-

Aldehyde or ketone

-

Ethyl bromodifluoroacetate

-

Wilkinson's catalyst (RhCl(PPh3)3)

-

Diethylzinc (Et2Zn) solution (e.g., 1.0 M in hexanes)

-

Anhydrous acetonitrile (CH3CN)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for anhydrous reactions (e.g., Schlenk flask)

-

Magnetic stirrer and stirring bar

-

Ice bath

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add Wilkinson's catalyst (RhCl(PPh3)3) (0.01 mmol) and anhydrous acetonitrile (8 mL).

-

Addition of Substrates: Cool the mixture to 0 °C in an ice bath. To this solution, add the aldehyde or ketone (1 mmol) and ethyl bromodifluoroacetate (1.5 mmol).

-

Initiation of Reaction: Stir the mixture at 0 °C for 30 minutes.

-

Addition of Diethylzinc: Slowly add a 1.0 M solution of diethylzinc in hexanes (1.5 mL, 1.5 mmol) to the reaction mixture.

-

Reaction Progression: Continue stirring the reaction mixture at 0 °C for 4.5 hours.

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired β-hydroxy-α,α-difluoroester.

Data Presentation

Table 1: Substrate Scope of the Rhodium-Catalyzed Reformatsky Reaction of Ethyl Bromodifluoroacetate with Various Aldehydes and Ketones

| Entry | Aldehyde/Ketone | Product | Yield (%) |

| 1 | Benzaldehyde | Ethyl 3-hydroxy-2,2-difluoro-3-phenylpropanoate | 86 |

| 2 | 4-Chlorobenzaldehyde | Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-difluoropropanoate | 92 |

| 3 | 4-Methoxybenzaldehyde | Ethyl 3-hydroxy-2,2-difluoro-3-(4-methoxyphenyl)propanoate | 89 |

| 4 | 2-Naphthaldehyde | Ethyl 3-hydroxy-2,2-difluoro-3-(naphthalen-2-yl)propanoate | 85 |

| 5 | Furfural | Ethyl 3-(furan-2-yl)-3-hydroxy-2,2-difluoropropanoate | 81 |

| 6 | Cinnamaldehyde | Ethyl 3-hydroxy-2,2-difluoro-5-phenylpent-4-enoate | 75 |

| 7 | Heptanal | Ethyl 3-hydroxy-2,2-difluorodecanoate | 88 |

| 8 | Acetophenone | Ethyl 3-hydroxy-2,2-difluoro-3-phenylbutanoate | 82 |

| 9 | Cyclohexanone | Ethyl 2-(1-hydroxycyclohexyl)-2,2-difluoroacetate | 90 |

| 10 | 2-Heptanone | Ethyl 3-hydroxy-2,2-difluoro-3-methylnonanoate | 85 |

| 11 | α-Tetralone | Ethyl 2-(1-hydroxy-3,4-dihydronaphthalen-1(2H)-yl)-2,2-difluoroacetate | 87 |

Yields are for the isolated product after column chromatography. Data adapted from literature reports.

Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the zinc-mediated Reformatsky reaction.

Caption: General mechanism of the Reformatsky reaction.

Experimental Workflow

This diagram outlines the typical workflow for the rhodium-catalyzed Reformatsky reaction, from reaction setup to product purification.

Caption: Workflow for the Rh-catalyzed Reformatsky reaction.

Synthesis of Difluoromethylated Heterocycles with Ethyl Bromodifluoroacetate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The introduction of the difluoromethyl (CF₂H) group into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry and drug development. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity by acting as a bioisostere for hydroxyl, thiol, or amine groups. Ethyl bromodifluoroacetate has emerged as a versatile and readily available reagent for the introduction of the difluoromethyl group onto various heterocyclic systems under a range of reaction conditions.

These application notes provide detailed protocols and comparative data for the synthesis of N-, C-, and S-difluoromethylated heterocycles utilizing ethyl bromodifluoroacetate, covering transition-metal-free, metal-catalyzed, and photocatalytic methods.

Transition-Metal-Free N-Difluoromethylation of Pyridines and Related Heterocycles

This method offers a straightforward, metal-free approach for the N-difluoromethylation of pyridines, leading to the formation of N-difluoromethylpyridinium salts, which can subsequently be converted to N-difluoromethyl-4-pyridones and quinolones. The reaction proceeds via an initial N-alkylation with ethyl bromodifluoroacetate, followed by in situ hydrolysis and decarboxylation.[1][2]

Experimental Protocol: General Procedure for N-Difluoromethylation of Pyridines

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the pyridine derivative (1.0 equiv.) in a suitable solvent such as acetonitrile (ACN) or a mixture of ACN and tetrahydrofuran (THF).

-

Reagent Addition: Add ethyl bromodifluoroacetate (2.0-5.0 equiv.) to the solution.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from 60 °C to 80 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by precipitation with a non-polar solvent (e.g., diethyl ether) or by column chromatography on silica gel to yield the corresponding N-difluoromethylpyridinium salt. For the synthesis of N-difluoromethyl-4-pyridones from 4-alkoxypyridines, the reaction is typically heated for a longer duration, and the product is isolated after purification.

Table 1: Substrate Scope for Transition-Metal-Free N-Difluoromethylation of Pyridines and Related Compounds

| Entry | Substrate | Product | Conditions | Yield (%) |

| 1 | 4-(Dimethylamino)pyridine | 1-(Difluoromethyl)-4-(dimethylamino)pyridin-1-ium bromide | ACN, 60 °C, 24 h | 85 |

| 2 | Pyridine | 1-(Difluoromethyl)pyridin-1-ium bromide | ACN, 80 °C, 24 h | 70 |

| 3 | 4-Methoxypyridine | 1-(Difluoromethyl)-4-pyridone | ACN/THF, 60 °C, 48 h | 55 |

| 4 | 4-Methoxyquinoline | 1-(Difluoromethyl)-4-quinolone | ACN/THF, 60 °C, 48 h | 60 |

Reaction Workflow and Proposed Mechanism

The process begins with the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of ethyl bromodifluoroacetate. This is followed by hydrolysis of the ester and subsequent decarboxylation to furnish the N-difluoromethylated product.

Caption: Workflow and proposed mechanism for N-difluoromethylation.

Copper-Catalyzed C5-H Difluoromethylation of 8-Aminoquinoline Amides

This protocol describes a copper-catalyzed method for the selective C-H difluoromethylation at the C5 position of 8-aminoquinoline amides. Ethyl bromodifluoroacetate serves as the difluoromethylating agent in this transformation, which is significant for the late-stage functionalization of complex molecules.

Experimental Protocol: General Procedure for Copper-Catalyzed C5-H Difluoromethylation

-

Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add the 8-aminoquinoline amide substrate (1.0 equiv.), a copper(I) catalyst (e.g., CuI, 10 mol%), and a silver additive (e.g., Ag₂CO₃, 2.0 equiv.).

-

Solvent and Reagent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon). Add a degassed solvent, such as 1,2-dichloroethane (DCE), followed by ethyl bromodifluoroacetate (2.0-3.0 equiv.).

-

Reaction Conditions: Seal the tube and stir the reaction mixture at an elevated temperature, typically between 100 °C and 120 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove insoluble salts. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the C5-difluoromethylated product.

Table 2: Substrate Scope for Copper-Catalyzed C5-H Difluoromethylation of 8-Aminoquinoline Amides

| Entry | Substrate (Amide Moiety) | Catalyst/Additive | Conditions | Yield (%) |

| 1 | N-(quinolin-8-yl)benzamide | CuI / Ag₂CO₃ | DCE, 120 °C, 24 h | 82 |

| 2 | N-(quinolin-8-yl)pivalamide | CuI / Ag₂CO₃ | DCE, 120 °C, 24 h | 75 |

| 3 | 4-Methyl-N-(quinolin-8-yl)benzamide | CuI / Ag₂CO₃ | DCE, 120 °C, 24 h | 88 |

| 4 | 4-Methoxy-N-(quinolin-8-yl)benzamide | CuI / Ag₂CO₃ | DCE, 120 °C, 24 h | 91 |

| 5 | 4-Chloro-N-(quinolin-8-yl)benzamide | CuI / Ag₂CO₃ | DCE, 120 °C, 24 h | 76 |

Reaction Pathway

The proposed mechanism involves the coordination of the 8-aminoquinoline amide to the copper center, followed by a C-H activation step at the C5 position. A single-electron transfer (SET) from the copper catalyst to ethyl bromodifluoroacetate generates a difluoroacetyl radical, which then engages in the catalytic cycle to deliver the difluoromethyl group to the heterocycle.

Caption: Proposed catalytic cycle for C-H difluoromethylation.

S-Difluoromethylation of Heterocyclic Thiols

Ethyl bromodifluoroacetate can also be employed for the efficient S-difluoromethylation of heterocyclic thiols in the presence of a base. This method is particularly useful for synthesizing key intermediates in drug discovery, as the S-CF₂H motif is a valuable pharmacophore.

Experimental Protocol: General Procedure for S-Difluoromethylation

-

Reaction Setup: In a round-bottom flask, dissolve the heterocyclic thiol (1.0 equiv.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Base and Reagent Addition: Add a suitable base, typically potassium carbonate (K₂CO₃, 1.2-1.5 equiv.), to the solution, followed by the addition of ethyl bromodifluoroacetate (1.0-1.2 equiv.).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60 °C and 80 °C.

-

Monitoring: Follow the reaction's progress using TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure. The crude residue can then be purified by column chromatography on silica gel to afford the desired S-difluoromethylated heterocycle.

Table 3: Substrate Scope for S-Difluoromethylation of Heterocyclic Thiols

| Entry | Substrate | Base | Conditions | Yield (%) |

| 1 | 1H-Benzimidazole-2-thiol | K₂CO₃ | DMF, 60 °C, 2 h | 95 |

| 2 | Pyridine-2-thiol | K₂CO₃ | DMF, 60 °C, 3 h | 88 |

| 3 | 1-Methyl-1H-imidazole-2-thiol | K₂CO₃ | DMF, 60 °C, 2.5 h | 92 |

| 4 | Quinoline-2-thiol | K₂CO₃ | DMF, 80 °C, 4 h | 85 |

Logical Relationship of Reaction Components

The reaction proceeds through the deprotonation of the thiol by the base to form a thiolate anion, which then acts as a nucleophile, attacking ethyl bromodifluoroacetate to form an S-alkylated intermediate. Subsequent hydrolysis and decarboxylation yield the final S-difluoromethylated product.

Caption: Logical flow of the S-difluoromethylation reaction.

These protocols and data provide a foundational guide for researchers to effectively utilize ethyl bromodifluoroacetate in the synthesis of diverse difluoromethylated heterocycles. The choice of methodology will depend on the specific heterocyclic core and the desired position of functionalization. For further details on specific substrates and reaction optimization, consulting the primary literature is recommended.

References

The Versatility of Ethyl Bromodifluoroacetate in Modern Medicinal Chemistry: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Ethyl bromodifluoroacetate has emerged as a cornerstone reagent in medicinal chemistry, primarily valued for its ability to introduce the difluoromethyl (CF2H) or ethoxycarbonyldifluoromethyl (CF2COOEt) moieties into organic molecules. The strategic incorporation of fluorine atoms can significantly enhance the pharmacological profile of drug candidates by improving metabolic stability, binding affinity, and membrane permeability.[1][2] This document provides detailed application notes and experimental protocols for the use of ethyl bromodifluoroacetate in the synthesis of bioactive compounds.

Key Applications in Medicinal Chemistry

Ethyl bromodifluoroacetate is a versatile building block employed in a variety of chemical transformations crucial for drug discovery and development. Its applications span the synthesis of anticancer agents, enzyme inhibitors, and probes for positron emission tomography (PET).[3][4]

1. Synthesis of Difluoromethylated Heterocycles: The difluoromethyl group is a recognized bioisostere of hydroxyl, thiol, and amine groups, capable of forming hydrogen bonds and improving lipophilicity.[1][5] Ethyl bromodifluoroacetate serves as a precursor for the in situ generation of difluorocarbene or as a direct difluoroalkylating agent for the synthesis of a wide range of N-, O-, and S-difluoromethylated heterocycles.[6][7]

2. Reformatsky and Reformatsky-Type Reactions: This classical reaction, and its modern variants, utilize ethyl bromodifluoroacetate to form β-hydroxy-α,α-difluoroesters, which are valuable intermediates in the synthesis of complex molecules, including the anticancer drug Gemcitabine.[8][9]

3. Copper-Catalyzed Cross-Coupling Reactions: Copper-mediated reactions enable the formation of C-C bonds between ethyl bromodifluoroacetate and various partners, such as alkenyl boronates, providing access to difluoroalkylated alkenes.[10][11]

4. Radical Difluoroalkylation: Visible-light photoredox catalysis can initiate the radical addition of the difluoroacetyl group to alkenes, offering a mild and efficient method for the synthesis of functionalized difluoromethyl compounds.[5]

Data Presentation: Synthesis of Bioactive Molecules

The following table summarizes the synthesis of various bioactive compounds and intermediates where ethyl bromodifluoroacetate was a key reagent, highlighting the reaction type and reported yields.

| Compound Class | Reaction Type | Substrate | Product | Yield (%) | Reference |

| β-Hydroxy-α,α-difluoro Esters | Rh-catalyzed Reformatsky-type | Benzaldehyde | Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate | 86 | [1] |

| N-Difluoromethylated Quinolone | N-Difluoromethylation | 4-Methoxyquinoline | 1-(Difluoromethyl)quinolin-4(1H)-one | 60 | [12] |

| Gemcitabine Intermediate | Reformatsky Reaction | 2,3-O-Cyclohexylidine-D-glyceraldehyde | Ethyl 2,2-difluoro-4,5-O-cyclohexylidene-3-hydroxypentanoate | Not specified in abstract | [13] |

| γ,δ-Unsaturated-α,α-difluoro Esters | Copper-mediated C-C Coupling | Alkenyl boropinacolate | Ethyl 2,2-difluoro-4-pentenoate derivatives | 35-93 | |

| 3-Difluoroacetylated Coumarins | Visible-Light-Mediated Radical Cyclization | Alkyne | 3-Difluoroacetylated Coumarin | Moderate to good yields | |

| C5-Difluoromethylated 8-Aminoquinolines | Copper-Catalyzed C-H Difluoromethylation | N-(Quinolin-8-yl)benzamide | Ethyl 2-(8-benzamidoquinolin-5-yl)-2,2-difluoroacetate | 62 | [10] |

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Reformatsky-Type Reaction

This protocol describes the synthesis of a β-hydroxy-α,α-difluoro carboxylic acid ethyl ester.[1]

Materials:

-

Aldehyde or ketone (1 mmol)

-

Ethyl bromodifluoroacetate (1.5 mmol, 0.19 mL)

-

Tris(triphenylphosphine)rhodium(I) chloride (RhCl(PPh3)3) (0.01 mmol, 9 mg)

-

Diethylzinc (Et2Zn) (1.0 M in hexane, 1.5 mL, 1.5 mmol)

-

Acetonitrile (CH3CN) (8 mL)

-

Argon (Ar) atmosphere

-

Silica gel for column chromatography

-

Ethyl acetate (AcOEt) and hexane for chromatography

Procedure:

-

To a solution of RhCl(PPh3)3 (9 mg, 0.01 mmol) in CH3CN (8 mL) under an Ar atmosphere at 0 °C, add the carbonyl compound (1 mmol) and ethyl bromodifluoroacetate (0.19 mL, 1.5 mmol).

-

Stir the mixture for 30 minutes at 0 °C.

-

Gradually add 1.0 M Et2Zn in hexane (1.5 mL, 1.5 mmol) to the mixture.

-

Stir the whole mixture at 0 °C for 4.5 hours.

-

Work up the reaction mixture using standard aqueous quench and extraction procedures.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:4) as the eluent to obtain the corresponding β-hydroxy-α,α-difluoro ester.

Protocol 2: Copper-Mediated C-C Coupling of Alkenyl Boronates

This protocol details the synthesis of γ,δ-unsaturated-α,α-difluoro esters.

Materials:

-

Alkenyl boropinacolate (1.00 mmol)

-

Ethyl bromodifluoroacetate (1.50 mmol, 0.193 mL)

-

Copper powder (0.50 mmol, 0.032 g)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.200 mmol, 0.299 mL)

-

Dimethyl sulfoxide (DMSO) (2.0 mL)

-

Argon (Ar) atmosphere

Procedure:

-

To a solution of the alkenyl boropinacolate (1.00 mmol) in DMSO (2.0 mL) under an argon atmosphere, add copper powder (0.032 g, 0.50 mmol), TMEDA (0.299 mL, 0.200 mmol), and ethyl bromodifluoroacetate (0.193 mL, 1.50 mmol).

-

Heat the resulting suspension to 65 °C in an oil bath.

-

Stir the reaction mixture for 18 hours at 65 °C.

-

After cooling to room temperature, work up the reaction and purify the product to obtain the corresponding γ,δ-unsaturated-α,α-difluoro ester.

Protocol 3: Synthesis of Gemcitabine Intermediate via Reformatsky Reaction

This protocol is adapted from a patent describing the synthesis of a key intermediate for the anticancer drug Gemcitabine.[13]

Materials:

-

2,3-O-Cyclohexylidine-D-glyceraldehyde (Formula III) (40 g)

-

Ethyl bromodifluoroacetate (64 mL)

-

Zinc powder (28.4 g)

-

Tetrahydrofuran (THF) (400 mL)

-

Trimethylsilyl chloride (5.8 mL)

-

Aqueous hydrochloric acid

-

Ethyl acetate

-

Aqueous sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Sodium sulfate

Procedure:

-

Charge a flask with zinc powder (28.4 g) and THF (400 mL).

-

Add trimethylsilyl chloride (5.8 mL) under stirring.

-

Heat the reaction mixture to reflux.

-

Add a mixture of 2,3-O-Cyclohexylidine-D-glyceraldehyde (40 g) and ethyl bromodifluoroacetate (64 mL).

-

Stir the reaction contents at 60-65 °C for about 2 hours.

-

Quench the reaction mixture with aqueous hydrochloric acid.

-

Extract the product with ethyl acetate (500 mL).

-

Wash the organic layer with aqueous sodium bicarbonate solution, followed by saturated NaCl solution.

-

Dry the organic layer over sodium sulfate and concentrate to yield the product.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Gemcitabine

Gemcitabine is a prodrug that, once activated intracellularly, inhibits DNA synthesis, leading to apoptosis of cancer cells. Its synthesis involves a key Reformatsky reaction with ethyl bromodifluoroacetate to construct the difluorinated sugar moiety.

Caption: Synthesis and mechanism of action of Gemcitabine.

Experimental Workflow: Copper-Mediated C-C Coupling

This diagram illustrates the general workflow for the copper-mediated coupling of ethyl bromodifluoroacetate with alkenyl boronates.

Caption: Workflow for copper-mediated difluoroalkylation.

Logical Relationship: Bioisosterism of the Difluoromethyl Group

This diagram illustrates the concept of the difluoromethyl group as a bioisostere for common functional groups in drug molecules.

Caption: Bioisosteric relationships of the -CF2H group.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. Radiodifluoromethylation of well-functionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Small-molecule inhibitors of cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. digibug.ugr.es [digibug.ugr.es]

- 9. Ethyl bromodifluoroacetate - Enamine [enamine.net]

- 10. mdpi.com [mdpi.com]

- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 12. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. The 18F-Difluoromethyl Group: Challenges, Impact and Outlook - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Step-by-Step Guide for the Difluoroalkylation of Aryl Boronic Acids

Introduction

The introduction of difluoromethyl and related difluoroalkyl groups into organic molecules is a topic of significant interest in medicinal chemistry and drug development. The difluoromethyl group (CF2H) can act as a bioisostere for hydroxyl, thiol, or amine functionalities, and its incorporation can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. This document provides detailed protocols for three distinct and widely applicable methods for the difluoroalkylation of aryl boronic acids: Palladium-Catalyzed Cross-Coupling, Copper-Catalyzed Arylation, and Photoredox/Copper Dual Catalysis.

I. Palladium-Catalyzed Difluoroalkylation of Aryl Boronic Acids

This protocol describes a palladium-catalyzed cross-coupling reaction between aryl boronic acids and various bromodifluoromethylated reagents. This method is notable for its high efficiency and broad functional group tolerance, providing access to a range of aryldifluoromethylated phosphonates, carboxylic acid derivatives, and diaryldifluoromethanes.[1][2][3]

Experimental Protocol: General Procedure

A detailed step-by-step procedure for the palladium-catalyzed difluoroalkylation is as follows:

-

Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl boronic acid (1.0 equiv), the bromodifluoromethyl reagent (e.g., ethyl bromodifluoroacetate, diethyl bromodifluoromethylphosphonate) (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), a ligand like DPEPhos (10 mol%) where necessary, and a base, typically a phosphate salt like K₃PO₄ (2.0 equiv).

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a degassed solvent system. A common choice is a biphasic mixture of toluene and water (10:1 v/v).

-

Reaction Conditions: Seal the reaction vessel and heat the mixture to 60-80 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired difluoroalkylated arene.

Quantitative Data Summary

The following table summarizes the reaction yields for a variety of substrates under palladium-catalyzed conditions.

| Entry | Aryl Boronic Acid | Difluoroalkylating Reagent | Product | Yield (%) |

| 1 | Phenylboronic acid | BrCF₂CO₂Et | Ethyl 2,2-difluoro-2-phenylacetate | 85 |

| 2 | 4-Methoxyphenylboronic acid | BrCF₂CO₂Et | Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate | 92 |

| 3 | 4-Chlorophenylboronic acid | BrCF₂PO(OEt)₂ | Diethyl (4-chlorophenyl)difluoromethylphosphonate | 78 |

| 4 | 3-Tolylboronic acid | BrCF₂CO₂Et | Ethyl 2,2-difluoro-2-(m-tolyl)acetate | 88 |

| 5 | Naphthalen-2-ylboronic acid | BrCF₂PO(OEt)₂ | Diethyl naphthalen-2-yldifluoromethylphosphonate | 81 |

Proposed Catalytic Cycle

Preliminary mechanistic studies suggest that the reaction may proceed through a single electron transfer (SET) pathway initiated by a Pd(0) complex.[1][2][3]

References

- 1. Synthesis of diaryldifluoromethanes by Pd-catalyzed difluoroalkylation of arylboronic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Palladium-catalyzed difluoroalkylation of aryl boronic acids: a new method for the synthesis of aryldifluoromethylated phosphonates and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladium‐Catalyzed Difluoroalkylation of Aryl Boronic Acids: A New Method for the Synthesis of Aryldifluoromethylated Phosphonates and Carboxylic Acid Derivatives [periodicos.capes.gov.br]

Application Notes and Protocols: Synthesis of α,α-Difluoro-β-Lactams Using Ethyl Bromodifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] α,α-Difluoro-β-lactams are valuable building blocks in medicinal chemistry, serving as precursors to α,α-difluoro-β-amino acids and as potent enzyme inhibitors.[3] Ethyl bromodifluoroacetate is a key reagent for the synthesis of these important motifs, primarily through the Reformatsky reaction.[3][4] This document provides detailed protocols and application notes for the synthesis of α,α-difluoro-β-lactams utilizing ethyl bromodifluoroacetate.

Core Concepts

The primary synthetic route to α,α-difluoro-β-lactams using ethyl bromodifluoroacetate is the Reformatsky reaction . This reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from ethyl bromodifluoroacetate and zinc metal.[4] This enolate then undergoes nucleophilic addition to an imine, followed by cyclization to form the β-lactam ring.[3][4] Enantioselective variants of this reaction have been developed using chiral ligands to control the stereochemistry of the newly formed stereocenters.[3]

Experimental Data

The following table summarizes the results for the enantioselective synthesis of various α,α-difluoro-β-lactams via the Reformatsky reaction between ethyl bromodifluoroacetate and imines in the presence of a chiral amino alcohol ligand.[3]

| Entry | Imine Substituent (R¹) | Imine Substituent (R²) | Product | Yield (%) | ee (%) |

| 1 | C₆H₅ | C₆H₅CH₂ | 3a | 71 | >99 |

| 2 | 4-MeC₆H₄ | C₆H₅CH₂ | 3b | 74 | >99 |

| 3 | 4-MeOC₆H₄ | C₆H₅CH₂ | 3c | 68 | >99 |

| 4 | 4-FC₆H₄ | C₆H₅CH₂ | 3d | 65 | >99 |

| 5 | 4-ClC₆H₄ | C₆H₅CH₂ | 3e | 55 | >99 |

| 6 | 4-BrC₆H₄ | C₆H₅CH₂ | 3f | 45 | >99 |

| 7 | 2-Naphthyl | C₆H₅CH₂ | 3g | 63 | >99 |

| 8 | C₆H₅ | 4-MeOC₆H₄CH₂ | 3h | 72 | 99 |

| 9 | C₆H₅ | 4-ClC₆H₄CH₂ | 3i | 68 | >99 |

Experimental Protocols

General Protocol for the Enantioselective Synthesis of α,α-Difluoro-β-Lactams

This protocol is adapted from a literature procedure for the enantioselective Reformatsky reaction.[3]

Materials:

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Zinc dust (<10 µm, 99.99%)

-

(1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-propan-1-ol (chiral ligand)

-

Imine

-

Ethyl bromodifluoroacetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Celite®

-

Ethyl acetate (EtOAc)

-

Hexane

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To an oven-dried flask under an inert atmosphere, add zinc dust (1.5 mmol).

-

Ligand Addition: Add a solution of the chiral amino alcohol ligand (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL).

-

Imine Addition: Add the imine (1.0 mmol) to the suspension.

-

Initiation: Cool the mixture to the specified reaction temperature (e.g., -10 °C or room temperature).

-

Reagent Addition: Add ethyl bromodifluoroacetate (1.2 mmol) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at the specified temperature for the appropriate time (e.g., 3-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Filtration: Filter the mixture through a pad of Celite® and wash the pad with EtOAc.

-

Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with EtOAc.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Characterization: Characterize the purified α,α-difluoro-β-lactam by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS) and determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Caption: Generalized reaction mechanism for the synthesis of α,α-difluoro-β-lactams.

Caption: Experimental workflow for the synthesis and purification of α,α-difluoro-β-lactams.

Applications in Drug Development

α,α-Difluoro-β-lactams are valuable intermediates in the synthesis of various pharmaceutical agents.[2][5] The difluoromethylene group can act as a bioisostere for an ether oxygen or a carbonyl group, potentially improving the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] These fluorinated lactams have been investigated as inhibitors of β-lactamases and human leukocyte elastase.[3] Furthermore, they serve as precursors for the synthesis of α,α-difluoro-β-amino acids, which are incorporated into peptidomimetics and other complex drug molecules.[3] The synthetic protocols described herein provide a reliable and efficient means to access these important building blocks for drug discovery and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]